(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Description

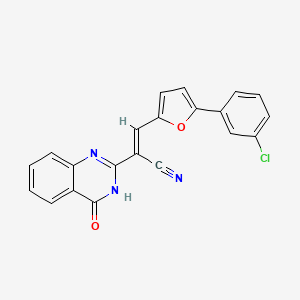

The compound “(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile” is a heterocyclic molecule featuring a quinazolinone core linked to a substituted furan ring via an acrylonitrile bridge. The quinazolinone moiety is a well-established pharmacophore associated with diverse biological activities, including antibacterial and anticancer properties . This compound is part of a broader class of acrylonitrile-linked heterocycles synthesized to explore structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name |

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPWCIWIFXFCFW-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is an organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

- Chemical Formula : C17H12ClN3O2

- Molecular Weight : 373.8 g/mol

- IUPAC Name : 3-(5-(3-chlorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

- InChI Key : PCPWCIWIFXFCFW-SDNWHVSQSA-N

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan-based compounds demonstrate good activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for some related compounds were found to be as low as 0.25 mg/mL against Gram-negative bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that certain furan derivatives can reduce inflammation markers more effectively than curcumin, a well-known anti-inflammatory agent . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of the compound is another area of interest. Some studies have indicated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Summary of Biological Activities

| Activity Type | Effectiveness | Tested Strains/Cells |

|---|---|---|

| Antimicrobial | MIC values as low as 0.25 mg/mL | Escherichia coli, Staphylococcus aureus |

| Anti-inflammatory | More potent than curcumin | In vitro assays on inflammatory markers |

| Anticancer | Cytotoxic effects observed | Breast cancer, lung cancer cell lines |

Case Studies

- Antimicrobial Study : A study conducted on furan derivatives showed that at a concentration of 64 µg/mL, compounds exhibited significant antimicrobial activity against yeast-like fungi Candida albicans and bacteria like E. coli and S. aureus .

- Anti-inflammatory Research : Research comparing the anti-inflammatory effects of various compounds found that certain derivatives of furan were more effective than standard treatments like curcumin in reducing inflammation markers in vitro .

- Anticancer Evaluation : A recent study highlighted the cytotoxicity of quinazoline derivatives in cancer cell lines, indicating potential pathways for drug development targeting specific cancer types .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile exhibits significant anticancer properties. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including human leukemia cells . The mechanism behind its anticancer activity may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. Research indicates that derivatives containing similar structural motifs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the furan moiety is particularly noted for enhancing antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the furan and quinazolinone components can lead to variations in biological activity. For instance, substituents on the phenyl ring can significantly influence both potency and selectivity against specific cancer types or microbial strains .

Cytotoxicity Studies

In a focused study on cytotoxicity, compounds derived from this compound were evaluated against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

Antimicrobial Testing

Another study assessed the antimicrobial efficacy of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that modifications to the core structure could enhance antibacterial activity, with some derivatives achieving minimum inhibitory concentrations comparable to established antibiotics .

Comparison with Similar Compounds

Research Implications

The target compound’s 3-chlorophenyl-furan substitution offers a balance of electronic and steric effects, distinguishing it from fluorophenyl and methyl-substituted analogs. Computational studies using tools like AutoDock4 and Multiwfn could further elucidate its binding modes and electron density distribution relative to similar compounds. Future work should prioritize in vitro assays to correlate structural features with antibacterial or anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Coupling : Use Suzuki-Miyaura coupling to integrate the 3-chlorophenyl-furan moiety with the quinazolinone core. This requires palladium catalysts (e.g., Pd(PPh₃)₄), a boronic acid derivative of 3-chlorophenyl-furan, and a halogenated quinazolinone precursor .

- Acrylonitrile Formation : Introduce the acrylonitrile group via Knoevenagel condensation under basic conditions (e.g., piperidine or NaH in DMF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Isomer Control : Maintain strict temperature control (≤40°C) and inert atmospheres to favor the E-isomer, verified by NOESY NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry, particularly the E-configuration of the acrylonitrile group (e.g., coupling constants J = 12–16 Hz for trans-vinylic protons) .

- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify purity (>95%) and molecular ion peaks .

- X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm stereochemistry and intermolecular interactions .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with cisplatin as a positive control .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess membrane permeability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodology :

- Orthogonal Assays : Validate results using multiple assays (e.g., ATP-based viability assays alongside caspase-3 activation tests) to rule out false positives .

- Standardized Protocols : Adopt consistent cell culture conditions (e.g., serum concentration, passage number) to minimize variability .

- Meta-Analysis : Compare data across analogs (e.g., 3-chlorophenyl vs. 4-fluorophenyl derivatives) to identify substituent-specific trends .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

- Methodology :

- Systematic Substitution : Synthesize derivatives with modified substituents (e.g., replacing 3-chlorophenyl with 3-fluorophenyl or altering the quinazolinone core) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or PARP. Validate with MD simulations (GROMACS) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., acrylonitrile’s electrophilicity, furan’s π-π stacking) using Schrödinger’s Phase .

Q. How can mechanistic studies elucidate the compound’s mode of action in complex biological systems?

- Methodology :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .

- Proteomics : Use SILAC labeling and LC-MS/MS to quantify changes in protein expression (e.g., caspase-3, Bcl-2) .

- In Vivo Models : Evaluate pharmacokinetics (PK) and toxicity in zebrafish or murine models, focusing on bioavailability and metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.